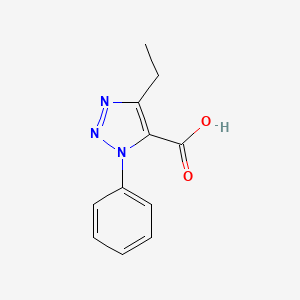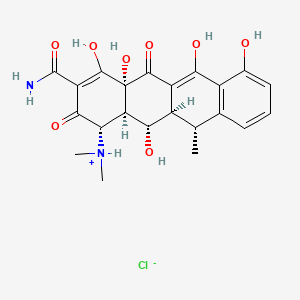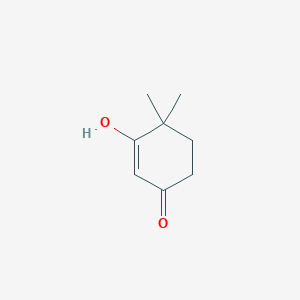
3-bromo-E-propen-1-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-E-propen-1-ylboronic acid is an organoboron compound that features a boronic acid group attached to a propenyl chain with a bromine substituent. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 3-bromo-E-propen-1-ylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve the use of continuous flow setups for handling organolithium chemistry on a multigram scale . This allows for efficient synthesis with high throughput and minimal reaction times. Additionally, photoinduced borylation of haloarenes and arylammonium salts provides a metal-free approach to producing boronic acids .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-E-propen-1-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or boronic acids.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, as well as bases like potassium acetate to facilitate the formation of boron-carbon bonds . The reactions are typically carried out under mild conditions, making them suitable for a wide range of functional groups .
Major Products
The major products formed from these reactions include various substituted alkenes and alkanes, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Bromo-E-propen-1-ylboronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-bromo-E-propen-1-ylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid group .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
4-Formylphenylboronic acid: Used in the synthesis of enzyme inhibitors and pharmaceuticals.
Pinacolborane: Employed in the borylation of haloarenes and arylammonium salts.
Uniqueness
3-Bromo-E-propen-1-ylboronic acid is unique due to its specific structure, which allows for selective reactions and the formation of complex organic molecules. Its bromine substituent provides additional reactivity, making it a versatile reagent in organic synthesis .
Propiedades
Fórmula molecular |
C3H6BBrO2 |
|---|---|
Peso molecular |
164.80 g/mol |
Nombre IUPAC |
3-bromoprop-1-enylboronic acid |
InChI |
InChI=1S/C3H6BBrO2/c5-3-1-2-4(6)7/h1-2,6-7H,3H2 |
Clave InChI |
NUQJGZLIEFASQM-UHFFFAOYSA-N |
SMILES canónico |
B(C=CCBr)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12443365.png)

![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12443371.png)





![[(4-Fluorophenyl)phenylmethyl]hydrazine](/img/structure/B12443414.png)

![4-Chloro-3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12443443.png)



